molecular formula C21H18FN3O3 B2895626 2-(4-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883956-86-3

2-(4-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2895626
CAS No.: 883956-86-3
M. Wt: 379.391
InChI Key: AEKYHRZEKIQJNF-UHFFFAOYSA-N
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Description

The compound “2-(4-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” is a complex organic molecule. It contains a pyrimido[4,5-b]quinoline core, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry and are often found in many biologically active compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, similar compounds like methyl 2-(4-fluorophenyl)quinoline-4-carboxylate are solid at room temperature .

Scientific Research Applications

Corrosion Inhibition

The compound 2-(4-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione and its related derivatives have been studied as potential corrosion inhibitors. A study found that similar compounds, namely 5-arylpyrimido-[4,5-b]quinoline-diones, effectively retarded the corrosion of mild steel in acidic environments. These compounds adsorb onto the steel surface, with one of the derivatives exhibiting an inhibition efficiency of 98.30% at a specific concentration. This suggests potential applications in protecting metals against corrosion in industrial settings (Verma et al., 2016).

Reactions at Heterocyclic Ring-Carbon and Nitrogen Atoms

Research exploring the reactivity of pyrimido[5,4-b]quinoline compounds, which are structurally similar to the compound , has revealed interesting reactions at the heterocyclic ring-carbon and nitrogen atoms. These findings contribute to the understanding of the chemical behavior of such compounds, potentially useful in synthesizing new materials or pharmaceuticals (Levine, Chu, & Bardos, 1977).

Calcium Channel Antagonist Activities

Compounds structurally similar to this compound have been investigated for their calcium antagonistic activities. One study synthesized new derivatives and tested their effects on isolated rabbit sigmoid colon, comparing them with Nifedipine, a known calcium channel blocker. This research indicates potential medical applications, particularly in treating conditions related to calcium channel dysfunctions (Bülbül et al., 2009).

Modifications of the Perkow Reaction

Studies on the Perkow reaction involving quinoline-2,4(1H,3H)-dione derivatives, which are chemically related to the compound of interest, have been conducted to explore novel synthetic pathways. These research efforts contribute to the development of new synthetic methods in organic chemistry, which could be useful in the synthesis of complex molecules for various applications (Paleta et al., 2005).

Synthesis and Optical Properties of Polyheterocycles

Research into the synthesis of new classes of polyheterocyclic compounds, such as indolizino[3,2-c]quinolines, which share a quinoline moiety with the compound , has been conducted. These compounds demonstrate unique optical properties, making them potential candidates as fluorescent probes in biomedical applications (Park et al., 2015).

Properties

IUPAC Name

2-(4-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3/c1-24-16-6-4-3-5-15(16)18(26)17-20(24)23-19(13-7-9-14(22)10-8-13)25(21(17)27)11-12-28-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKYHRZEKIQJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCOC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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